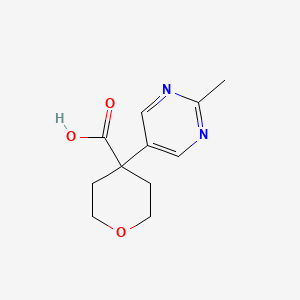
1-(1-benzylpiperidin-3-yl)hydrazinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-benzylpiperidin-3-yl)hydrazinehydrochloride is a chemical compound with the molecular formula C12H21Cl2N3 It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom The compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a hydrazinyl group at the third position of the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-benzylpiperidin-3-yl)hydrazinehydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-benzyl-3-piperidone with hydrazine hydrate. The reaction typically occurs in a solvent such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of 1-benzyl-3-hydrazinylpiperidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-benzylpiperidin-3-yl)hydrazinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Formation of hydrazones or other oxidized derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(1-benzylpiperidin-3-yl)hydrazinehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-benzyl-3-hydrazinylpiperidine hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or modulation of receptor function. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparación Con Compuestos Similares
- 1-Benzyl-3-piperidone hydrochloride
- 1-Benzyl-4-piperidone
- 1-Benzyl-3-piperidinone
Comparison: 1-(1-benzylpiperidin-3-yl)hydrazinehydrochloride is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity. In contrast, similar compounds like 1-benzyl-3-piperidone hydrochloride lack this functional group, resulting in different chemical properties and applications.
Propiedades
Fórmula molecular |
C12H20ClN3 |
|---|---|
Peso molecular |
241.76 g/mol |
Nombre IUPAC |
(1-benzylpiperidin-3-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C12H19N3.ClH/c13-14-12-7-4-8-15(10-12)9-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10,13H2;1H |
Clave InChI |
QTDFSCDJNUWDQN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CC2=CC=CC=C2)NN.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4-Isopropylphenyl)[(5-methoxypyridin-2-yl)methyl]amine](/img/structure/B8541950.png)



![[6-(1H-pyrrol-2-yl)pyridin-2-yl]methanol](/img/structure/B8541984.png)
![2-Amino-3-ethynyl-5-[4-(isopropylsulfonyl)phenyl]pyrazine](/img/structure/B8541990.png)



